Methyl (6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate

Description

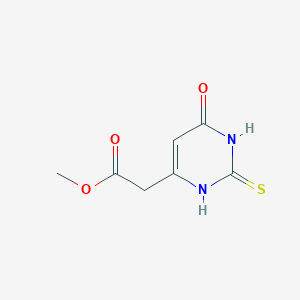

Methyl (6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate is a pyrimidine derivative featuring a thioxo group at position 2, an oxo group at position 6, and a methyl acetate substituent at position 4 (Figure 1). Its molecular formula is C₈H₁₀N₂O₃S, with a molecular weight of 244.27 g/mol . The compound is synthesized via condensation of 6-aminothiouracil with methyl acetoacetate or related reagents under reflux conditions in solvents like dimethylformamide (DMF) . It serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing analgesics, anticancer agents, and heterocyclic compounds .

Properties

IUPAC Name |

methyl 2-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c1-12-6(11)3-4-2-5(10)9-7(13)8-4/h2H,3H2,1H3,(H2,8,9,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVUEYDEWBEOLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=O)NC(=S)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701185412 | |

| Record name | Methyl 1,2,3,6-tetrahydro-6-oxo-2-thioxo-4-pyrimidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701185412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868238-05-5 | |

| Record name | Methyl 1,2,3,6-tetrahydro-6-oxo-2-thioxo-4-pyrimidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868238-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,2,3,6-tetrahydro-6-oxo-2-thioxo-4-pyrimidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701185412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Analysis

Biochemical Properties

Methyl (6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiol-containing enzymes, potentially forming covalent bonds with cysteine residues. This interaction can lead to the inhibition or modulation of enzyme activity, affecting various biochemical pathways.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress response, leading to changes in cellular redox states. Additionally, it may affect metabolic pathways by inhibiting key enzymes, thereby altering the flux of metabolites through these pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, inhibiting their activity. This binding often involves the formation of covalent bonds with nucleophilic residues such as cysteine or serine. Furthermore, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade under others, leading to a loss of activity. Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression, highlighting the importance of temporal dynamics in its biochemical effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exert beneficial effects by modulating enzyme activity and gene expression. At high doses, it can become toxic, leading to adverse effects such as oxidative stress, cellular damage, and even cell death. These threshold effects underscore the importance of dosage in determining the compound’s overall impact on biological systems.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it may inhibit enzymes involved in the glycolytic pathway, leading to changes in metabolic flux and metabolite levels. Additionally, it can affect the tricarboxylic acid (TCA) cycle by modulating the activity of key enzymes, thereby influencing cellular energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its biochemical effects. The compound’s distribution is crucial for its activity, as it determines the sites of interaction with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is essential for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the mitochondria, where it affects energy metabolism, or to the nucleus, where it influences gene expression. The precise localization of the compound determines its interactions with biomolecules and its overall biochemical effects.

Biological Activity

Methyl (6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate is a compound belonging to the class of pyrimidine derivatives. Its biological activity has been the subject of various studies, focusing on its potential therapeutic applications, including antimicrobial and antitumor properties. This article summarizes the key findings regarding its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a thioxo group () and a keto group (), which are critical for its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. In one study, the compound was tested against various bacterial strains and fungi. The methodology involved preparing agar plates inoculated with specific microorganisms and measuring the inhibition zones produced by different concentrations of the compound.

Table 1: Antimicrobial Activity Results

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Candida albicans | 18 | 10 |

The results indicated significant antimicrobial activity against both bacteria and fungi, suggesting potential for therapeutic use in treating infections caused by these pathogens .

Antitumor Activity

Research has also indicated that this compound exhibits antitumor properties. A study focused on its effect on various cancer cell lines demonstrated that the compound inhibited cell proliferation in a dose-dependent manner.

Table 2: Antitumor Activity on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line .

The mechanisms underlying the biological activities of this compound are believed to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that it can trigger programmed cell death in cancer cells through various signaling pathways.

- Interference with DNA Synthesis : Its structural similarity to nucleobases may allow it to interfere with nucleic acid synthesis in both bacteria and cancer cells.

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the efficacy of this compound as a topical treatment for skin infections caused by Staphylococcus aureus. Patients treated with a formulation containing this compound showed a significant reduction in infection severity compared to placebo controls after two weeks of treatment.

Case Study 2: Cancer Treatment

Another study evaluated the use of this compound in combination with standard chemotherapy agents in patients with advanced breast cancer. Preliminary results indicated enhanced efficacy and reduced side effects when used alongside conventional treatments.

Scientific Research Applications

Medicinal Chemistry Applications

Antimycobacterial Activity

One of the most significant applications of methyl (6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate is its potential as an antimycobacterial agent. Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit activity against Mycobacterium tuberculosis, particularly in its dormant state. A study demonstrated that certain derivatives showed effective inhibition at concentrations less than 4.5 µg/ml against dormant M. tuberculosis . This finding suggests that the compound could be developed into a therapeutic option for treating latent tuberculosis infections.

Antibacterial Properties

In addition to its antimycobacterial properties, this compound has shown promise against other bacterial strains. It has been tested for its inhibitory effects on metallo-beta-lactamases (MBLs), which are critical in antibiotic resistance mechanisms. Compounds derived from this structure exhibited micromolar inhibition constants against MBLs from Pseudomonas aeruginosa and Klebsiella pneumoniae, highlighting its potential as a scaffold for developing new antibacterial agents .

Synthetic Utility

Synthesis of Tetrahydropyrimidine Derivatives

The synthesis of this compound can be achieved through the modified Biginelli reaction, which allows for the formation of various substituted tetrahydropyrimidines. This method involves the reaction of substituted acetoacetanilides with urea and benzaldehydes in the presence of p-toluene sulfonic acid as a catalyst . The versatility of this synthesis route enables the generation of a wide array of derivatives with potentially enhanced biological activities.

Case Studies and Research Findings

Case Study: Antitubercular Compounds

A notable case study involved the evaluation of several tetrahydropyrimidine derivatives for their antitubercular activity. The study utilized whole-cell assays to determine the efficacy of these compounds against both actively growing and dormant stages of M. tuberculosis. The results indicated that specific derivatives not only inhibited growth but were also effective in targeting the dormant bacterial cells .

Research Findings Summary Table

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s key structural features—thioxo, oxo, and ester groups—distinguish it from analogs. Comparisons with similar derivatives are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Key Observations :

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.